Biotin, A-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biotin, A-methyl-: Biotin is an essential cofactor for various carboxylase enzymes, which play crucial roles in intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The chemical structure of biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophane ring, along with a valeric acid side chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The chemical synthesis of biotin involves multiple steps, starting from fumaric acid. The first key intermediate, cyclic acid, is synthesized through three successive steps: bromination, benzyl amination, and cyclization. The acid anhydride, formed by reacting with acetic anhydride, is subsequently reduced and thiolated to obtain the second crucial compound, thione .

Industrial Production Methods: The industrial production of biotin primarily relies on chemical synthesis. advancements in synthetic biology have enabled the creation of microbial cell factories that produce biotin through bio-based methods. This approach offers a cost-effective and environmentally sustainable alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Biotin undergoes various chemical reactions, including carboxylation, decarboxylation, and transcarboxylation. These reactions are essential for its role as a coenzyme in intermediary metabolism .

Common Reagents and Conditions: The biotinylation reaction, which involves the covalent attachment of biotin to specific lysine residues in carboxylase enzymes, requires adenosine triphosphate and is catalyzed by holocarboxylase synthetase .

Major Products Formed: The major products formed from biotin-dependent reactions include acetyl-coenzyme A, pyruvate, propionyl-coenzyme A, and 3-methylcrotonyl-coenzyme A .

Scientific Research Applications

Chemistry: Biotin is used in various chemical applications, including as a coenzyme in carboxylation reactions and as a ligand in biotin-streptavidin binding assays .

Biology: In biological research, biotin is utilized for labeling and detecting proteins, nucleic acids, and other biomolecules. It is also essential for the growth and development of microorganisms and plants .

Medicine: Biotin is used therapeutically to treat conditions such as biotinidase deficiency, multiple sclerosis, and diabetes. It also plays a role in maintaining healthy skin, hair, and nails .

Industry: Biotin is widely used in the food and pharmaceutical industries as a dietary supplement and in the production of fortified foods .

Mechanism of Action

Biotin functions as a coenzyme for five carboxylase enzymes, which are involved in the catabolism of amino acids and fatty acids, synthesis of fatty acids, and gluconeogenesis. The biotinylation reaction, which attaches biotin to specific lysine residues in these enzymes, requires adenosine triphosphate and is catalyzed by holocarboxylase synthetase . Biotin also plays a role in chromatin stability and gene expression through the biotinylation of histone proteins .

Comparison with Similar Compounds

Thiamine (Vitamin B1): A coenzyme in the catabolism of sugars and amino acids.

Riboflavin (Vitamin B2): A precursor of coenzymes needed for flavoprotein enzyme reactions.

Niacin (Vitamin B3): A precursor of coenzymes involved in metabolic processes.

Pantothenic Acid (Vitamin B5): A precursor of coenzyme A, essential for metabolizing many molecules.

Folate (Vitamin B9): A precursor needed for DNA synthesis and repair.

Uniqueness: Biotin is unique among these compounds due to its role as a coenzyme for carboxylase enzymes and its involvement in various metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism.

Properties

CAS No. |

93886-72-7 |

|---|---|

Molecular Formula |

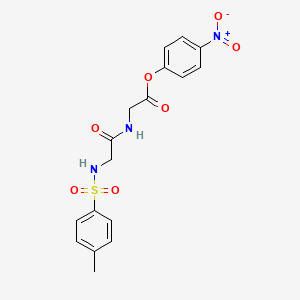

C17H17N3O7S |

Molecular Weight |

407.4 g/mol |

IUPAC Name |

(4-nitrophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate |

InChI |

InChI=1S/C17H17N3O7S/c1-12-2-8-15(9-3-12)28(25,26)19-10-16(21)18-11-17(22)27-14-6-4-13(5-7-14)20(23)24/h2-9,19H,10-11H2,1H3,(H,18,21) |

InChI Key |

FBWLZQQHKDNVAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.